molecular formula C23H19F3 B12640042 1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene CAS No. 921605-44-9

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene

Katalognummer: B12640042
CAS-Nummer: 921605-44-9
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: XDYDPVPNMFWLSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms and phenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.

    Coupling Reaction: The fluorophenyl intermediate is then subjected to a coupling reaction with a pent-3-enyl-substituted benzene derivative. This step often requires the use of a palladium catalyst and a base such as potassium carbonate.

    Final Fluorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium perm

Eigenschaften

CAS-Nummer

921605-44-9

Molekularformel

C23H19F3

Molekulargewicht

352.4 g/mol

IUPAC-Name

1,3-difluoro-2-(4-fluorophenyl)-5-(4-pent-3-enylphenyl)benzene

InChI

InChI=1S/C23H19F3/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h2-3,6-15H,4-5H2,1H3

InChI-Schlüssel

XDYDPVPNMFWLSS-UHFFFAOYSA-N

Kanonische SMILES

CC=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.